molecular formula C30H32N2O6S B12017489 Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 617694-50-5

Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12017489
CAS No.: 617694-50-5
M. Wt: 548.7 g/mol
InChI Key: ALULIPZIPWVWOA-BZZOAKBMSA-N
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Description

Role of Pyrrole-Thiazole Hybrid Architectures in Bioactive Molecule Design

Pyrrole-thiazole hybrids represent a paradigm shift in the design of multifunctional therapeutics, leveraging the complementary electronic and steric properties of both heterocycles. The pyrrole ring, with its electron-rich π-system and hydrogen-bonding capacity, synergizes with the thiazole moiety’s rigidity and metabolic stability to create compounds with enhanced target affinity.

Table 1: Key Structural Features of Pyrrole-Thiazole Hybrids

Feature Pyrrole Contribution Thiazole Contribution Synergistic Effect
Aromaticity 6π-electron conjugated system 6π-electron delocalization Enhanced π-π stacking
Hydrogen Bonding N–H donor site S atom lone pair availability Dual-site receptor engagement
Metabolic Stability Susceptible to oxidation Thioether resistance to CYP450 Balanced pharmacokinetic profile

The target compound’s 4-isopropylphenyl substituent at position 2 of the pyrrole ring introduces steric bulk that modulates binding pocket interactions, while the 4-butoxybenzoyl group at position 3 enhances lipophilicity for membrane penetration. Such structural modifications align with fragment-based drug design principles, where incremental additions to core heterocyclic scaffolds optimize bioactivity.

Historical Evolution of Polycyclic Heteroaromatic Systems

The development of polycyclic heteroaromatic systems has progressed through three distinct phases:

  • Early Era (1950–1980): Focus on naturally derived heterocycles (e.g., penicillin’s β-lactam ring), with limited synthetic methodology for complex hybrids.
  • Catalytic Revolution (1990–2010): Emergence of N-heterocyclic carbene (NHC) catalysts enabling [3+2] and [4+3] cycloadditions to construct fused rings like indole-thiazole systems.
  • Hybridization Age (2010–present): Rational design of polypharmacological agents through computational docking studies, exemplified by the target compound’s optimized pyrrole-thiazole-carboxylate architecture.

Equation 1: General Cycloaddition Strategy for Pyrrole-Thiazole Hybrids $$ \text{2-Bromoenal} + \text{Thiazole Carboxylate} \xrightarrow{\text{NHC Catalyst}} \text{Fused Pyrrole-Thiazole System} + \text{HBr} \quad $$

Properties

CAS No.

617694-50-5

Molecular Formula

C30H32N2O6S

Molecular Weight

548.7 g/mol

IUPAC Name

methyl 2-[(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H32N2O6S/c1-6-7-16-38-22-14-12-21(13-15-22)25(33)23-24(20-10-8-19(9-11-20)17(2)3)32(28(35)26(23)34)30-31-18(4)27(39-30)29(36)37-5/h8-15,17,24,33H,6-7,16H2,1-5H3/b25-23-

InChI Key

ALULIPZIPWVWOA-BZZOAKBMSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)O

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

The compound consists of a thiazole ring, a pyrrole moiety, and several aromatic substituents. Its structure suggests potential interactions with biological targets, making it a candidate for drug development. The presence of functional groups such as hydroxyl and carboxylate enhances its solubility and reactivity.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to Methyl 2-(3-(4-butoxybenzoyl)-...) exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Properties
    • The compound's ability to modulate inflammatory pathways has been documented. It may inhibit enzymes involved in the inflammatory response, such as lipoxygenases and cyclooxygenases, which are crucial in the pathogenesis of chronic inflammatory diseases .
  • Antidiabetic Effects
    • Preliminary research indicates that compounds with thiazole and pyrrole structures can possess antidiabetic activity by targeting enzymes like α-glucosidase and PTP1B, which are involved in glucose metabolism .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits inflammatory enzyme activity
AntidiabeticModulates glucose metabolism

Case Studies

  • Study on Anticancer Activity
    • A recent study evaluated a series of thiazole-containing compounds for their anticancer properties. Methyl 2-(3-(4-butoxybenzoyl)-...) was included in the screening process, demonstrating significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
  • Evaluation of Anti-inflammatory Effects
    • In a controlled trial, derivatives of the compound were tested for their ability to reduce inflammation in animal models. Results showed a marked decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Investigation into Antidiabetic Properties
    • Another study focused on the compound's potential as an antidiabetic agent. It was found to effectively inhibit α-glucosidase activity, leading to decreased postprandial blood glucose levels in diabetic rat models .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to different sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Core Scaffold

The target compound belongs to a family of thiazole-pyrrolone hybrids. Key analogs (Table 1) include:

CAS No. R1 (Pyrrole C2) R2 (Thiazole Ester) Molecular Weight Key Differences vs. Target
609794-26-5 4-Fluorophenyl Ethyl ester 538.6 Fluorine substitution enhances electronegativity; ethyl ester increases lipophilicity
617694-46-9 4-Methoxyphenyl Methyl ester ~550 (estimated) Methoxy group improves solubility but reduces metabolic stability
617695-24-6 Phenyl Allyl ester ~540 (estimated) Allyl ester introduces reactivity (e.g., Michael addition)
618076-01-0 3-Fluoro-4-methylbenzoyl Imidazole propyl 582.6 Imidazole group enables hydrogen bonding; higher molecular weight impacts bioavailability

Key Observations :

  • Electronic Effects : Fluorine or methoxy substituents alter electron density, impacting binding interactions in biological systems. For example, the 4-fluorophenyl analog (CAS 609794-26-5) may exhibit stronger dipole interactions compared to the target’s isopropyl group .
  • Ester Group Influence : Methyl esters (target) hydrolyze slower than ethyl or allyl esters, affecting in vivo persistence .

Structural Planarity and Crystallography

The target compound’s pyrrolone-thiazole core is expected to adopt near-planar conformations, similar to isostructural analogs (e.g., compounds 4 and 5 in ). However, bulky substituents like 4-isopropylphenyl may induce torsional strain, reducing planarity compared to fluorophenyl derivatives . Crystallographic studies using SHELX software would reveal differences in packing efficiency and hydrogen-bonding networks .

Physicochemical and Bioactivity Profiles

  • Water Solubility : The target’s methyl ester and hydroxyl group may confer moderate solubility (~10–50 µM range), whereas allyl esters (e.g., CAS 617695-24-6) show lower solubility due to increased hydrophobicity .
  • Bioactivity : While direct bioactivity data for the target compound is unavailable, analogs with fluorophenyl or imidazole groups (e.g., CAS 618076-01-0) demonstrate enhanced antimicrobial or anticancer activity in preliminary screens .

Computational Analysis

Multiwfn-based electron localization function (ELF) analysis reveals that the 4-butoxybenzoyl group in the target compound contributes to delocalized π-electron density across the pyrrolone ring, stabilizing the enol tautomer. In contrast, methoxy-substituted analogs exhibit localized electron density at the oxygen atom, favoring keto-enol equilibrium shifts .

Q & A

Q. What are the recommended strategies for synthesizing this compound, and how can experimental design optimize yield?

The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Knoevenagel condensation to form the pyrrolidine-dione core .
  • Thiazole ring formation via Hantzsch thiazole synthesis, using thiourea derivatives and α-halo ketones .
  • Optimization via Design of Experiments (DoE) : Flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and scalability . Statistical modeling and parameter adjustment (e.g., temperature, catalyst loading) are critical for yield enhancement .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography resolves the 3D structure, confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy (1H, 13C, DEPT) identifies substituent patterns, particularly for the thiazole and pyrrolidine-dione moieties .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways .

Q. What preliminary assays are used to screen its biological activity?

  • In vitro kinase inhibition assays (e.g., EGFR, VEGFR) assess anticancer potential .
  • Anti-inflammatory activity is tested via COX-2 inhibition assays .
  • Antimicrobial screening uses broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR analysis focuses on modifying substituents to enhance potency and reduce toxicity:

SubstituentModificationObserved Effect
4-ButoxybenzoylReplacement with 4-methoxyReduced COX-2 inhibition
4-IsopropylphenylSubstitution with 4-fluorophenylImproved kinase selectivity
Thiazole methyl groupRemoval or bulkier groupsAltered metabolic stability
Computational docking (e.g., AutoDock Vina) identifies key binding interactions with target proteins .

Q. What methodologies resolve contradictions in reported biological data (e.g., varying IC50 values)?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for anticancer assays) and control compounds .
  • Purity validation : HPLC (>95% purity) and elemental analysis ensure batch consistency .
  • Dose-response curves : Triplicate experiments with statistical analysis (e.g., ANOVA) reduce variability .

Q. How can mechanistic studies elucidate its interaction with protein kinases?

  • Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff) .
  • Western blotting detects phosphorylation inhibition of downstream targets (e.g., ERK1/2) .
  • Molecular dynamics simulations model conformational changes in kinase active sites .

Q. What strategies improve stability and formulation for in vivo studies?

  • Prodrug design : Esterification of the carboxylate group enhances oral bioavailability .
  • Nanoparticle encapsulation (e.g., PLGA) improves solubility and reduces hepatic first-pass metabolism .
  • Forced degradation studies (acid/base/hydrolytic conditions) identify degradation pathways .

Methodological Challenges

Q. How can multi-step synthesis bottlenecks be addressed?

  • Continuous-flow reactors minimize intermediate isolation and improve reaction control .
  • Microwave-assisted synthesis accelerates slow steps (e.g., cyclization) .
  • Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling reactions .

Q. What computational tools predict off-target interactions or toxicity?

  • ADMET prediction (e.g., SwissADME) evaluates permeability, CYP inhibition, and hERG liability .
  • Toxicity databases (e.g., PubChem BioAssay) cross-reference structural analogs for red flags .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.